molecular formula C14H13N7S B11053061 6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11053061
M. Wt: 311.37 g/mol
InChI Key: RPUVMBUNIUMGOG-UHFFFAOYSA-N
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Description

6-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of pyrazole, pyridine, triazole, and thiadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Formation of the Triazole Ring: The pyrazole intermediate is then reacted with thiosemicarbazide to form the triazole ring via cyclization.

    Formation of the Thiadiazole Ring: The triazole intermediate undergoes further cyclization with sulfur or sulfur-containing reagents to form the thiadiazole ring.

    Introduction of the Pyridine Ring: Finally, the pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., solvent, temperature, catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

6-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biology: It can be used as a probe to study biological processes and as a ligand in biochemical assays.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Industry: It can be used as an intermediate in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, such as the inflammatory or apoptotic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

  • Structural Uniqueness : The combination of pyrazole, pyridine, triazole, and thiadiazole rings in a single molecule is unique and contributes to its distinct chemical and biological properties.
  • Biological Activity : The compound’s unique structure may result in specific interactions with biological targets, leading to its potential therapeutic applications.

Properties

Molecular Formula

C14H13N7S

Molecular Weight

311.37 g/mol

IUPAC Name

6-(1-ethyl-5-methylpyrazol-3-yl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H13N7S/c1-3-20-9(2)8-11(18-20)13-19-21-12(16-17-14(21)22-13)10-4-6-15-7-5-10/h4-8H,3H2,1-2H3

InChI Key

RPUVMBUNIUMGOG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)C

Origin of Product

United States

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